![molecular formula C9H21LiOSi B3176064 3-t-Butyldimethylsiloxy-1-propyllithium CAS No. 97057-70-0](/img/structure/B3176064.png)
3-t-Butyldimethylsiloxy-1-propyllithium
Overview
Description
Chemical Reactions Analysis
- Complex Organic Synthesis : 3-TBDMS-1-PrLi participates in the synthesis of various complex organic compounds. For instance, it plays a role in preparing the AB ring model system of Taxol, a well-known anticancer drug, through allylation and intramolecular aldol condensation processes.
- Organic Chemistry Reactions : It is involved in new anionic rearrangements, coupling reactions, and metalation processes with organosilanes.
- Isobenzofuran Generation : 3-TBDMS-1-PrLi contributes to the generation of 1-t-Butyldimethylsiloxy-3-arylisobenzofurans, which are used in Diels–Alder reactions to synthesize stable adducts.
- Metallation Reactions : It facilitates room-temperature metallation of 2-substituted 1,3-dithiane derivatives, followed by coupling with oxiranes.
Scientific Research Applications
Synthesis of Complex Organic Compounds
3-t-Butyldimethylsiloxy-1-propyllithium has been utilized in the synthesis of various complex organic compounds. For example, it plays a role in the preparation of the AB ring model system of Taxol, a well-known anticancer drug, through allylation and intramolecular aldol condensation processes (Mukaiyama et al., 1995). This highlights its utility in the synthesis of medically relevant compounds.
Applications in Organic Chemistry Reactions
In the field of organic chemistry, 3-t-Butyldimethylsiloxy-1-propyllithium is involved in a variety of chemical reactions. For instance, it is used in new anionic rearrangements, reacting with organosilanes to produce coupling and metalation products (West & Gornowicz, 1971). This demonstrates its versatility in facilitating different chemical transformations.
Generation of Isobenzofurans
Another application is seen in the generation of 1-t-Butyldimethylsiloxy-3-arylisobenzofurans from 3-arylphthalides, which are then used in Diels–Alder reactions to synthesize stable adducts. These adducts have potential applications in the preparation of naphthols, compounds used in the synthesis of natural products (Iwao et al., 1984).
Facilitation of Metallation Reactions
3-t-Butyldimethylsiloxy-1-propyllithium is also instrumental in metallation reactions. For example, it aids in the room-temperature metallation of 2-substituted 1,3-dithiane derivatives, which are then coupled with oxiranes, a type of epoxy compound (Ide & Nakata, 1999). This illustrates its role in facilitating complex reaction pathways in organic synthesis.
Development of Chiral Synthetic Intermediates
The compound is also useful in the asymmetric synthesis of certain chiral intermediates like cis-4-t-butyldimethylsiloxy-2-cyclopenten-1-ol. These intermediates are crucial for the synthesis of prostanoids, compounds with various pharmacological effects (Asami, 1985).
properties
IUPAC Name |
lithium;tert-butyl-dimethyl-propoxysilane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21OSi.Li/c1-7-8-10-11(5,6)9(2,3)4;/h1,7-8H2,2-6H3;/q-1;+1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUSBBHFTGLNOEU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC(C)(C)[Si](C)(C)OCC[CH2-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21LiOSi | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
97057-70-0 | |
Record name | 3-(tert-Butyldimethylsiloxy)-1-propyllithium | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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